molecular formula C9H17O5P B14269679 Bis[(oxiran-2-yl)methyl] propylphosphonate CAS No. 134979-05-8

Bis[(oxiran-2-yl)methyl] propylphosphonate

Cat. No.: B14269679
CAS No.: 134979-05-8
M. Wt: 236.20 g/mol
InChI Key: BBMRRJMOHHHXJB-UHFFFAOYSA-N
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Description

Bis[(oxiran-2-yl)methyl] propylphosphonate is a chemical compound with the molecular formula C14H14O6 It is known for its unique structure, which includes two oxirane (epoxy) groups and a propylphosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(oxiran-2-yl)methyl] propylphosphonate typically involves the reaction of epichlorohydrin with a phosphonate ester. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane rings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Bis[(oxiran-2-yl)methyl] propylphosphonate undergoes various types of chemical reactions, including:

    Oxidation: The oxirane rings can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The oxirane rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under mild conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted products with various functional groups.

Scientific Research Applications

Bis[(oxiran-2-yl)methyl] propylphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the production of polymers and resins with enhanced properties.

Mechanism of Action

The mechanism of action of Bis[(oxiran-2-yl)methyl] propylphosphonate involves the reactivity of its oxirane rings. These rings can open up and react with various nucleophiles, leading to the formation of new chemical bonds. The propylphosphonate group can also participate in reactions, adding to the compound’s versatility. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A diglycidyl ether: Similar in structure but with different functional groups.

    Bisphenol F diglycidyl ether: Another epoxy compound with distinct properties.

    Epichlorohydrin: A precursor in the synthesis of various epoxy compounds.

Uniqueness

Bis[(oxiran-2-yl)methyl] propylphosphonate is unique due to the presence of both oxirane and phosphonate groups. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

CAS No.

134979-05-8

Molecular Formula

C9H17O5P

Molecular Weight

236.20 g/mol

IUPAC Name

2-[[oxiran-2-ylmethoxy(propyl)phosphoryl]oxymethyl]oxirane

InChI

InChI=1S/C9H17O5P/c1-2-3-15(10,13-6-8-4-11-8)14-7-9-5-12-9/h8-9H,2-7H2,1H3

InChI Key

BBMRRJMOHHHXJB-UHFFFAOYSA-N

Canonical SMILES

CCCP(=O)(OCC1CO1)OCC2CO2

Origin of Product

United States

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